3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
CAS No.: 1788561-08-9
Cat. No.: VC6381730
Molecular Formula: C24H21N5O2S
Molecular Weight: 443.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788561-08-9 |
|---|---|
| Molecular Formula | C24H21N5O2S |
| Molecular Weight | 443.53 |
| IUPAC Name | 5-(4-ethoxyphenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C24H21N5O2S/c1-3-31-17-10-8-16(9-11-17)20-14-22(28(2)27-20)23(30)25-19-7-5-4-6-18(19)21-15-29-12-13-32-24(29)26-21/h4-15H,3H2,1-2H3,(H,25,30) |
| Standard InChI Key | MWHGEJUFEYUUIT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)C |
Introduction
Synthesis and Characterization
The synthesis of 3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions:
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Formation of the Pyrazole Core:
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The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and β-diketones.
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Introduction of the Carboxamide Group:
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The carboxamide functionality is introduced via amidation reactions using appropriate acid chlorides or anhydrides.
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Attachment of the Imidazo[2,1-b]thiazole Moiety:
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This step involves coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach the imidazo[2,1-b]thiazole group to a phenyl ring.
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Final Functionalization:
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The ethoxyphenyl group is introduced via electrophilic aromatic substitution or related reactions.
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Characterization methods include:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like carboxamide (C=O stretching).
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X-ray Crystallography: For detailed structural elucidation.
Potential Pharmacological Applications
Compounds with similar structures often exhibit diverse biological activities due to their heterocyclic frameworks:
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Anticancer Activity: The imidazo[2,1-b]thiazole moiety has been associated with cytotoxic effects against tumor cell lines.
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Anti-inflammatory Properties: Pyrazole derivatives are known inhibitors of cyclooxygenase enzymes.
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Antimicrobial Activity: Thiazole-containing compounds exhibit antibacterial and antifungal properties.
In Vitro Studies
Although specific data for this compound are unavailable in current literature, structurally related compounds have shown promising results:
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Growth inhibition in cancer cell lines.
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Enzyme inhibition assays revealing strong binding affinities.
Future Research
Further studies could explore:
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Target Identification:
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High-throughput screening to determine biological targets.
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Structure–Activity Relationship (SAR):
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Modifications to optimize potency and selectivity.
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Toxicity Studies:
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Evaluation of safety profiles in preclinical models.
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